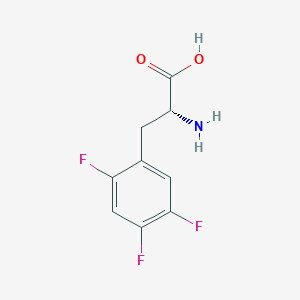

(R)-2-Amino-3-(2,4,5-Trifluorphenyl)propansäure

Übersicht

Beschreibung

(R)-2,4,5-Trifluorophenylalanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2,4,5-Trifluorophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,4,5-Trifluorophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Fluorierte Phenylalanine wie 2,4,5-Trifluor-D-Phenylalanin haben bedeutende industrielle und pharmazeutische Anwendungen. Sie werden als potenzielle Enzyminhibitoren, Therapeutika und für die topographische Bildgebung von Tumörmilieus mithilfe von PET (Positronen-Emissions-Tomographie) eingesetzt .

Enzymatische Synthese

Es gibt einen chemo-enzymatischen Weg zur Synthese von optisch reinem D-(2,4,5-Trifluorphenyl)alanin aus 2,4,5-Trifluor-zimtsäure. Dieser Prozess beinhaltet Enzyme aus verschiedenen Quellen wie Bacillus sp. YM-1, PmLAAD und AvPAL .

Chemische Synthese

Die Verbindung ist an verschiedenen synthetischen Ansätzen beteiligt, um D- oder L-fluorierte Phenylalanine herzustellen. Diese Methoden konzentrieren sich darauf, Fluor in den Phenylring oder den β-Kohlenstoff oder α-Kohlenstoff von D- oder L-Phenylalaninen einzuführen .

Biologische Aktivität

(R)-2,4,5-Trifluorophenylalanine (TFPhe) is a fluorinated amino acid that has garnered attention in the field of medicinal chemistry due to its unique properties and potential therapeutic applications. This article explores the biological activity of TFPhe, focusing on its role in inhibiting amyloid fibril formation, its synthesis, and relevant case studies.

Overview of (R)-2,4,5-Trifluorophenylalanine

TFPhe is a derivative of phenylalanine where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This modification significantly alters the physicochemical properties of the amino acid, enhancing its hydrophobicity and potentially influencing protein interactions.

Inhibition of Amyloid Fibril Formation

One of the most significant biological activities associated with TFPhe is its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. Several studies have demonstrated that fluorinated amino acids can effectively disrupt the nucleation and growth phases of amyloid fibril formation.

- Mechanism of Action : The presence of fluorine atoms in TFPhe appears to stabilize the structure of Aβ peptides, preventing their aggregation into toxic oligomers. This stabilization is attributed to enhanced hydrophobic interactions and reduced conformational flexibility in the peptide chains .

- Experimental Findings : In a study utilizing thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM), researchers found that peptides containing TFPhe exhibited significantly delayed aggregation rates compared to non-fluorinated analogs. Specifically, TFPhe-containing peptides showed a reduction in final fluorescence intensity by a factor of two, indicating a decrease in fibril formation .

Case Studies

- Fluorinated Peptides in Alzheimer's Research :

- Therapeutic Applications :

Synthesis of (R)-2,4,5-Trifluorophenylalanine

The synthesis of TFPhe has been explored in various studies. A practical asymmetric route has been reported, starting from commercially available precursors. The synthetic pathway typically involves:

- Step 1 : Introduction of trifluoromethyl groups onto the phenyl ring.

- Step 2 : Resolution of racemic mixtures to obtain the pure (R)-enantiomer.

- Step 3 : Characterization using NMR and mass spectrometry to confirm structure and purity .

Data Table: Comparison of Biological Activity

| Compound | Inhibition Rate (%) | Induction Time (h) | Mechanism |

|---|---|---|---|

| Non-fluorinated peptide | 0 | 10 | No significant inhibition |

| Peptide with TFPhe | 50-70 | 20 | Stabilization of Aβ structure |

| Peptide with 3-FluoroPhe | 30 | 15 | Moderate inhibition |

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426871 | |

| Record name | (R)-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217601-63-2 | |

| Record name | (R)-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.